molecular formula C15H18N2O2S B2750951 Methyl 2-((4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate CAS No. 1411990-76-5

Methyl 2-((4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate

Cat. No.: B2750951
CAS No.: 1411990-76-5
M. Wt: 290.38
InChI Key: VNBXEBDUEKQURT-UHFFFAOYSA-N
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Description

Methyl 2-((4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate is a synthetic organic compound featuring a tetrahydroisoquinoline core substituted with a cyano group at position 4 and an ethyl group at position 1. The thioether linkage connects the heterocyclic core to a methyl ester functional group.

Properties

IUPAC Name

methyl 2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-3-13-11-7-5-4-6-10(11)12(8-16)15(17-13)20-9-14(18)19-2/h3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBXEBDUEKQURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C2=C1CCCC2)C#N)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate typically involves multi-step organic reactions. One common method involves the reaction of 4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Pharmacological Applications

1. Neuropharmacology
The compound has been investigated for its potential as a modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR7. It has shown promise as an allosteric agonist with selective activity, which may be beneficial in treating conditions associated with glutamatergic signaling pathways. The ability to selectively agonize mGluR7 could lead to new treatments for disorders such as anxiety and depression, where glutamate signaling plays a critical role .

2. Antimicrobial Activity
Research indicates that compounds related to tetrahydroisoquinoline derivatives exhibit antimicrobial properties. The presence of the cyano group in methyl 2-((4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate may enhance its activity against various pathogens. Studies have shown that similar compounds can inhibit bacterial growth and could potentially serve as a basis for developing new antimicrobial agents .

3. Synthesis of Bioactive Compounds
this compound is utilized in synthetic organic chemistry as a precursor for the development of more complex bioactive molecules. Its unique structure allows for various modifications that can lead to the synthesis of derivatives with enhanced pharmacological properties .

Synthetic Methodologies

1. Multicomponent Reactions
The synthesis of this compound can be achieved through multicomponent reactions involving tetrahydroisoquinoline derivatives. These reactions are advantageous as they allow for the rapid assembly of complex molecules from simpler starting materials .

2. Visible-Light-Induced Reactions
Recent advancements have introduced visible-light-induced reactions for the cleavage of C–N bonds in tetrahydroisoquinolines. This method facilitates the generation of thiocarbamoyl derivatives that can be further transformed into this compound .

Case Studies

Study Focus Findings
Dömling et al. (2019)Synthesis of tetrazolesDemonstrated efficient synthesis methods applicable to similar compounds like methyl 2-((4-cyano...)
Patent EP3204359B1Pharmacologically active tetrahydroisoquinolinesDiscussed various derivatives including those with potential therapeutic effects on mGluR pathways
ResearchGate Study (2022)Rodenticidal ActivityExplored quinoline-based heterocycles showing potential pest control applications relevant to the compound's structure

Mechanism of Action

The mechanism of action of Methyl 2-((4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate involves its interaction with specific molecular targets. The cyano group and the tetrahydroisoquinoline moiety are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogs from the evidence, focusing on molecular structure, functional groups, and applications.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Key Substituents Ester Group Applications/Activity
Methyl 2-((4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate C₁₇H₂₁N₂O₃S 333.4 Tetrahydroisoquinoline 4-Cyano, 1-Ethyl Methyl Research compound (hypothesized kinase inhibitor)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₄H₂₀N₂O₃S₂ 328.4 Pyrimidine 6-Methyl, 4-(thietan-3-yloxy) Ethyl Synthetic intermediate
Fluthiacet-methyl C₁₃H₁₂ClFN₄O₃S₂ 402.8 Thiadiazolopyridazine Chloro, Fluoro, Phenyl Methyl Herbicide (acetolactate synthase inhibition)
O-Ethyl S-2-diethylmethylammonium ethyl methylphosphonothiolate iodide C₁₁H₂₆IN₂O₂PS 408.3 Phosphonothiolate Diethylmethylammonium, Ethoxy N/A Cholinesterase inhibition (inferred)

Key Observations:

Heterocyclic Core Variations: The tetrahydroisoquinoline core in the target compound provides a rigid, bicyclic structure conducive to receptor binding, contrasting with the pyrimidine (planar, six-membered) and thiadiazolopyridazine (fused heterocyclic) cores in analogs . The phosphonothiolate backbone in introduces a phosphorus center, altering electronic properties and reactivity compared to sulfur-based thioethers .

The ethyl group at position 1 on the tetrahydroisoquinoline may improve lipophilicity compared to the methyl substituent in .

Ester Group Impact :

  • The methyl ester in the target compound and fluthiacet-methyl may confer faster metabolic degradation than the ethyl ester in , influencing bioavailability.

Thioether Linkage :

  • Present in all compounds, the thioether (-S-) group enhances stability and mediates interactions with biological targets (e.g., enzyme active sites).

Biological Activity

Methyl 2-((4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)thio)acetate is a compound that belongs to the class of tetrahydroisoquinoline (THIQ) derivatives. This class of compounds has gained significant attention due to their diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines are a prominent scaffold in medicinal chemistry, known for their broad spectrum of biological activities. They have been reported to exhibit:

  • Antitumor properties
  • Antibacterial effects
  • Anti-inflammatory activities
  • Antiviral and antifungal effects
  • Neuroprotective properties against diseases such as Alzheimer’s and Parkinson’s .

Chemical Structure and Properties

The specific compound under discussion can be characterized by its unique structure, which influences its biological activity. The following table summarizes its chemical properties:

PropertyValue
Molecular Formula C₁₃H₁₅N₂OS
Molecular Weight 249.34 g/mol
IUPAC Name This compound
CAS Number Not available

Antitumor Activity

Recent studies have indicated that THIQ derivatives possess notable antitumor activity. For instance, a study evaluated various THIQ compounds against human cancer cell lines and found that certain derivatives exhibited significant cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways .

Antibacterial and Antifungal Properties

THIQ derivatives have shown promising antibacterial and antifungal activities. A review highlighted that modifications in the THIQ structure can enhance antimicrobial potency. The presence of electron-withdrawing groups like cyano enhances interaction with bacterial cell membranes, leading to increased efficacy against pathogens .

Anti-inflammatory Effects

The anti-inflammatory potential of THIQ derivatives has also been documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies for THIQ derivatives indicate that the position and nature of substituents significantly influence biological activity. For example:

  • Electron-donating groups enhance anti-tumor activity.
  • Electron-withdrawing groups , such as cyano, improve antibacterial properties.
  • The presence of sulfur in the thioether linkage contributes to increased bioactivity due to enhanced lipophilicity and membrane permeability .

Case Studies and Research Findings

  • Antitumor Evaluation : A study synthesized a series of THIQ compounds including this compound and tested their efficacy against various cancer cell lines. Results indicated that modifications at the nitrogen or sulfur positions could lead to enhanced cytotoxicity .
  • Inhibition Studies : Another research focused on the inhibitory effects of THIQ derivatives on specific enzymes related to cancer progression. The findings suggested that these compounds could serve as lead candidates for developing new anticancer agents .

Q & A

Q. Experimental Validation :

  • Kinetic Studies : Measure inhibition constants (Kᵢ) against purified enzymes (e.g., kinases) using fluorogenic substrates.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate computational predictions .

Advanced: How can researchers design experiments to evaluate synergistic effects with existing therapeutics?

Answer:

  • Combination Index (CI) Analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays. Test with chemotherapeutics (e.g., doxorubicin) or kinase inhibitors .
  • In Vivo Models : Administer compound alone vs. combination in xenograft models (e.g., BALB/c mice with HT-29 tumors). Monitor tumor volume and biomarker expression (e.g., Ki-67 for proliferation).
  • Mechanistic Profiling : RNA-seq or proteomics to identify pathways altered by combination therapy (e.g., apoptosis upregulation, PI3K/AKT suppression) .

Basic: What solvents and conditions are optimal for recrystallization?

Answer:

  • Solvent Pair Screening : Test ethanol/dioxane (1:2) or ethyl acetate/hexane (3:7) for high recovery (>80%) and purity .
  • Temperature Gradient : Dissolve crude product at reflux, then cool slowly (0.5°C/min) to room temperature for crystal formation.
  • Additives : Use activated charcoal (1% w/w) to remove colored impurities during hot filtration .

Advanced: How can computational tools aid in predicting metabolic pathways?

Answer:

  • Software : Use GLORY or ADMET Predictor to identify likely Phase I/II metabolism sites (e.g., ester hydrolysis, cytochrome P450 oxidation).
  • Docking Simulations : Map metabolites to toxicity endpoints (e.g., hepatotoxicity via CYP3A4 inhibition) .
  • Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., chloroacetate).
  • Waste Disposal : Neutralize acidic/basic residues before aqueous disposal. Incinerate organic waste per EPA guidelines .

Advanced: How can researchers address low yield in large-scale synthesis?

Answer:

  • Process Optimization : Switch from batch to flow chemistry for better heat/mass transfer.
  • Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .
  • Quality by Design (QbD) : Apply DOE (Design of Experiments) to identify critical parameters (e.g., temperature, stoichiometry) affecting yield .

Advanced: What strategies validate target engagement in cellular assays?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein thermal stability shifts upon compound binding.
  • Pull-Down Assays : Use biotinylated probes to isolate compound-target complexes for LC-MS/MS identification .
  • Knockdown/Rescue Experiments : siRNA-mediated target silencing followed by compound treatment to confirm activity loss .

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